molecular formula C13H10O4 B029863 3-(4-Hydroxyphenoxy)benzoic acid CAS No. 35065-12-4

3-(4-Hydroxyphenoxy)benzoic acid

Cat. No. B029863
CAS RN: 35065-12-4
M. Wt: 230.22 g/mol
InChI Key: OSGCDVKVZWMYBG-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenoxy)benzoic acid is a chemical compound with the molecular formula C13H10O4 and a molecular weight of 230.22 . It is a solid in form .


Synthesis Analysis

The synthesis of 3-(4-Hydroxyphenoxy)benzoic acid involves traditional organic synthesis methods. For instance, one study synthesized a compound by condensing 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .


Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenoxy)benzoic acid can be represented by the SMILES string OC(=O)c1ccc(Oc2cccc(O)c2)cc1 . The InChI key for this compound is OSGCDVKVZWMYBG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 3-(4-Hydroxyphenoxy)benzoic acid are complex and diverse . The compound has potential biological activities, including anti-tumor and anti-inflammatory effects .


Physical And Chemical Properties Analysis

3-(4-Hydroxyphenoxy)benzoic acid is a solid at room temperature . It has a melting point of 172-174°C .

Scientific Research Applications

Pharmaceutical Research

3-(4-Hydroxyphenoxy)benzoic acid: is utilized in the synthesis of various bioactive compounds. It has been used to create complex molecules with potential anti-tumor and anti-inflammatory effects . For instance, it’s involved in the synthesis of radiotracer candidates for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain, which is significant in medical diagnostics .

Materials Science

In materials science, this compound serves as a precursor for creating polymers with specific properties. Its derivatives are applied in the production of plastics, adhesives, and coatings to enhance thermal stability and flame resistance . It’s also used as an antioxidant, ultraviolet absorber, and flame retardant .

Environmental Science

3-(4-Hydroxyphenoxy)benzoic acid: is a metabolite formed during the breakdown of pyrethroid group substances. These substances are commonly used in plant protection products, and understanding their metabolites is crucial for assessing environmental impact and ensuring safe use .

Analytical Chemistry

This compound is available for early discovery researchers and is part of a collection of unique chemicals used in analytical chemistry. It’s essential for researchers to confirm the product’s identity and purity, which underscores its role in analytical standards and quality control .

Biochemistry

In biochemistry, 3-(4-Hydroxyphenoxy)benzoic acid is a building block for synthesizing bioactive natural products and conducting polymers. Its derivatives are researched for their potential biological activities, which include roles in metabolic pathways and as intermediates in biosynthetic processes .

Agriculture

As a metabolite of pyrethroid pesticides, 3-(4-Hydroxyphenoxy)benzoic acid is significant in agriculture. Understanding its role and behavior in the environment helps in developing safer pesticides and assessing their breakdown products for regulatory purposes .

Toxicology

Toxicological studies of pyrethroid metabolites, including 3-(4-Hydroxyphenoxy)benzoic acid , provide insights into their potential health impacts. These studies are vital for establishing safety guidelines and permissible exposure levels .

Synthetic Chemistry

This compound is used in synthetic chemistry to create a variety of complex molecules. Its versatility allows chemists to introduce functional groups that impart desired properties to the synthesized molecules, which can be tailored for specific industrial or research applications .

Safety and Hazards

The compound is classified as a hazard under GHS07. It can cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

3-(4-hydroxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGCDVKVZWMYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188569
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenoxy)benzoic acid

CAS RN

35065-12-4
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 73 g of 3-(4-methoxyphenoxy)benzoic acid, 300 ml of 48% hydrobromic acid, and 600 ml of acetic acid was heated at reflux for 48 hours. The reaction mixture was allowed to cool to ambient temperature, poured into cold water, and extracted with ethyl acetate. The organic extracts were dried and concentrated in vacuo. The residue was crystallized from ethyl/hexane providing 39.41 g of the desired subtitle intermediate, m.p. 172°-174° C.
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Synthesis routes and methods II

Procedure details

An amount of 3-(4'-methoxyphenoxy)benzoic acid (40.7 g, 0.167 mole) was dissolved in 200 ml of acetic acid to which 150 ml of a 48 percent solution of hydrogen bromide (HBr) was added (Aldrich Chemical Company). The reaction mixture was heated to reflux under nitrogen for 14.5 hours. The cooled reaction mixture was then diluted with 400 ml of ethyl acetate (EtOAc), washed with saturated NaCl (3×150 ml), dried with MgSO4, filtered, and solvent evaporated to afford a dark brown solid. The crude product was dissolved in methanol, treated with activated carbon, filtered through a celite pad, and evaporated. Recrystallization of the product (1:1 acetic acid/water) gave 3-(4'-hydroxyphenoxy)benzoic acid as tan crystals with a m.p. of 163° C. to 166° C.
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40.7 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the metabolic fate of 3-(4-Hydroxyphenoxy)benzoic acid in mammals?

A1: Studies in rats have shown that 3-(4-Hydroxyphenoxy)benzoic acid is primarily excreted in urine, mainly as the sulfate conjugate. [, , , , ] This suggests that sulfation is a key detoxification pathway for this compound in mammals.

Q2: Is there a difference in the metabolism of the cis and trans isomers of cypermethrin, a pyrethroid that forms 3-(4-Hydroxyphenoxy)benzoic acid as a metabolite?

A2: Yes, research indicates that while both cis- and trans-cypermethrin are metabolized to 3-(4-Hydroxyphenoxy)benzoic acid, there are differences in the metabolic pathways and excretion profiles. [, ] For example, in mice, trans-cypermethrin metabolites are primarily excreted in urine, while cis-cypermethrin metabolites are mainly found in feces. []

Q3: How is 3-(4-Hydroxyphenoxy)benzoic acid formed from pyrethroid insecticides?

A3: Pyrethroids like cypermethrin undergo enzymatic cleavage of the ester bond in vivo. [, ] This cleavage releases the 3-phenoxybenzyl moiety, which is further metabolized to 3-(4-Hydroxyphenoxy)benzoic acid, primarily via aryl hydroxylation. [, ]

Q4: Can 3-(4-Hydroxyphenoxy)benzoic acid form conjugates other than sulfate?

A5: Yes, research shows that 3-(4-Hydroxyphenoxy)benzoic acid can conjugate with glucuronic acid and amino acids, such as glycine and taurine. [, , , ] These conjugation reactions contribute to the detoxification and excretion of this metabolite.

Q5: Is 3-(4-Hydroxyphenoxy)benzoic acid found as a residue in plants treated with pyrethroids?

A6: While 3-(4-Hydroxyphenoxy)benzoic acid itself hasn't been widely reported as a plant residue, its precursor, 3-phenoxybenzoic acid, is a common metabolite of pyrethroids in plants. [, , ] This suggests that plants might possess the metabolic pathways to further convert 3-phenoxybenzoic acid to 3-(4-Hydroxyphenoxy)benzoic acid.

Q6: Can bound residues of pyrethroids in plants be metabolized to 3-(4-Hydroxyphenoxy)benzoic acid in mammals?

A7: A study on bound residues of deltamethrin in stored wheat demonstrated that rats fed with treated wheat excreted 3-(4-Hydroxyphenoxy)benzoic acid in their urine. [] This suggests that bound residues can be bioavailable and contribute to the formation of this metabolite in mammals.

Q7: Has 3-(4-Hydroxyphenoxy)benzoic acid been investigated for potential applications beyond its role as a pyrethroid metabolite?

A8: Yes, research has explored the use of 3-(4-Hydroxyphenoxy)benzoic acid in polymer synthesis. [] It has been successfully incorporated into copolyesters, demonstrating its potential utility in material science.

Q8: Can the urinary metabolite profile differentiate between oral and dermal exposure to cypermethrin?

A9: Yes, studies in humans indicate that the ratio of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) to the combined amount of 3-phenoxybenzoic acid and 3-(4-Hydroxyphenoxy)benzoic acid differs significantly between oral and dermal exposure to cypermethrin. [] This difference can be valuable in occupational exposure monitoring.

Q9: Are there any regulatory considerations regarding 3-(4-Hydroxyphenoxy)benzoic acid as a pyrethroid metabolite?

A10: The European Food Safety Authority (EFSA) has investigated the inclusion of 3-(4-Hydroxyphenoxy)benzoic acid in the residue definitions for risk assessment of pyrethroids. [] This highlights the increasing focus on understanding the potential risks associated with this common metabolite.

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